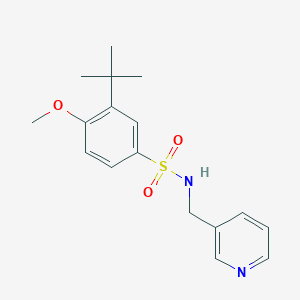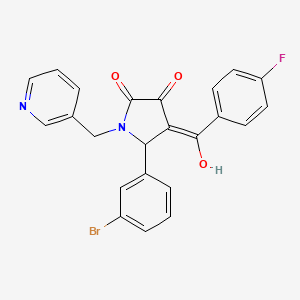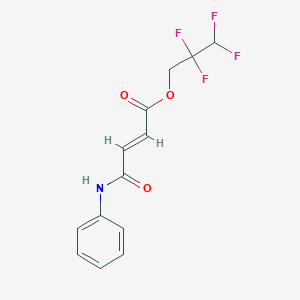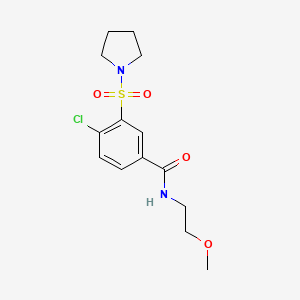![molecular formula C16H12FNO B5412827 8-[(2-fluorobenzyl)oxy]quinoline](/img/structure/B5412827.png)
8-[(2-fluorobenzyl)oxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2-fluorobenzyl)oxy]quinoline is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine ring . Quinoline derivatives have been used in various applications in medicinal, bioorganic, agrochemical, and industrial chemistry . They have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
Quinoline derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . The target compounds were synthesized from 8-hydroxyquinoline-2(1H)-one via Claisen rearrangement catalyzed by AlCl3 .Molecular Structure Analysis
The molecular formula of this compound is C16H12FNO . Its average mass is 253.271 Da and its monoisotopic mass is 253.090286 Da .Chemical Reactions Analysis
Quinoline N-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc . The direct alkenylation of quinoline N-oxides via the C(sp2)–H bond activation process has been highlighted in recent developments .Wirkmechanismus
Quinoline derivatives have been known to exhibit a wide range of biological activities. They target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands. This leads to cell death and turns out to be a very effective way of killing bacteria .
Safety and Hazards
Eigenschaften
IUPAC Name |
8-[(2-fluorophenyl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-8-2-1-5-13(14)11-19-15-9-3-6-12-7-4-10-18-16(12)15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPCGDOFTSWAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5412747.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5412760.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]acetamide](/img/structure/B5412762.png)

![4-chloro-2-methoxy-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5412781.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-phenylpropanamide](/img/structure/B5412791.png)
![ethyl 4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5412795.png)
![methyl 7-(3,5-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5412805.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-ethylpiperazin-2-one](/img/structure/B5412813.png)

![2-benzyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5412843.png)
